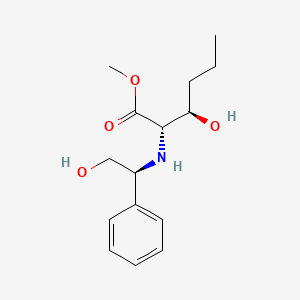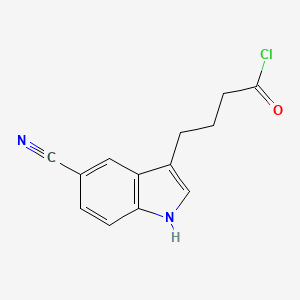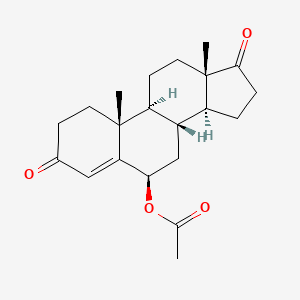
6beta-Acetoxy-4-androstene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-Acetoxy-4-androstene-3,17-dione is a steroidal compound that belongs to the class of androstane derivatives It is structurally characterized by the presence of an acetoxy group at the 6beta position and a ketone group at the 3 and 17 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Acetoxy-4-androstene-3,17-dione typically involves the acetylation of 4-androstene-3,17-dione. One common method includes the use of acetic anhydride and a catalytic amount of an acid, such as sulfuric acid, to introduce the acetoxy group at the 6beta position. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. For example, engineered strains of Mycobacterium can be used to convert phytosterols into 4-androstene-3,17-dione, which can then be acetylated to produce the desired compound. This biotechnological approach is advantageous due to its efficiency and the ability to produce the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
6beta-Acetoxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6beta-hydroxy-4-androstene-3,17-dione, while reduction can produce 6beta-acetoxy-4-androstene-3,17-diol.
Applications De Recherche Scientifique
6beta-Acetoxy-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its potential effects on biological systems.
Medicine: It serves as a precursor for the synthesis of steroidal drugs, including anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 6beta-Acetoxy-4-androstene-3,17-dione involves its interaction with specific enzymes and receptors in the body. As a steroidal compound, it can act as a precursor to other biologically active steroids, such as testosterone and estrone. The compound is metabolized by enzymes such as 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase, which convert it into active hormones that exert various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: An intermediate in the synthesis of steroidal drugs.
9alpha-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with potential pharmaceutical applications.
Uniqueness
6beta-Acetoxy-4-androstene-3,17-dione is unique due to the presence of the acetoxy group at the 6beta position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and its interaction with biological targets, making it a valuable intermediate in the synthesis of specialized steroidal compounds.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[(6R,8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-18-11-14-15-4-5-19(24)21(15,3)9-7-16(14)20(2)8-6-13(23)10-17(18)20/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15-,16-,18+,20+,21-/m0/s1 |
Clé InChI |
WGJULUODXUVWJZ-YBKKEEBTSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
SMILES canonique |
CC(=O)OC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


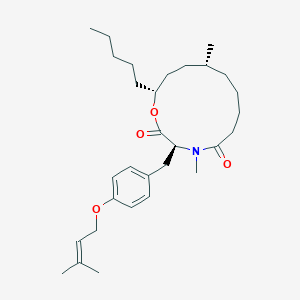
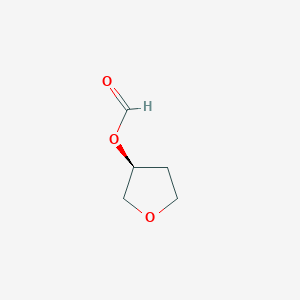
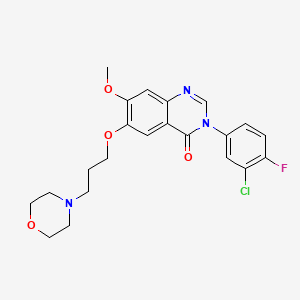
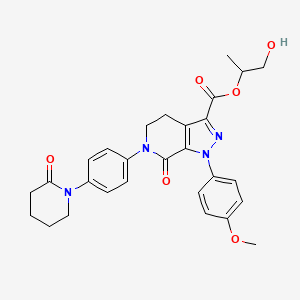

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
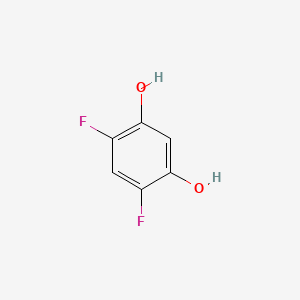
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)
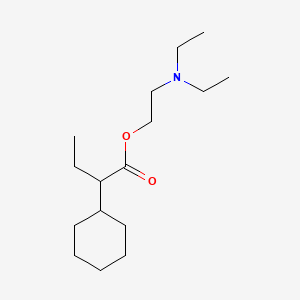
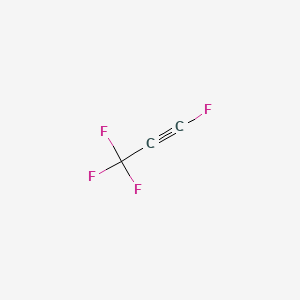
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
